molecular formula C9H5F3N2O2 B11723955 2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile

2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile

Cat. No.: B11723955
M. Wt: 230.14 g/mol
InChI Key: KYLRBLYZVPWAQQ-UHFFFAOYSA-N
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Description

2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile is a versatile chemical building block in organic and medicinal chemistry research. Its structure incorporates two highly electron-withdrawing groups—a nitro group and a trifluoromethyl group—on a phenylacetonitrile core, making it a valuable intermediate for constructing complex molecules. The compound's primary research application lies in its role as a key synthetic precursor. As a phenylacetonitrile derivative, it can undergo various transformations; the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as an activating group for carbon-carbon bond formation . The strong electron-withdrawing effect of the 3-nitro-5-(trifluoromethyl) substitution pattern makes the methylene group adjacent to the nitrile highly acidic, facilitating deprotonation and subsequent alkylation or condensation reactions . This reactivity is exploited in multi-step syntheses, particularly in the preparation of more complex 2-nitro-substituted phenylacetonitrile compounds used in pharmaceutical research . The trifluoromethyl group is a critical pharmacophore in modern drug design, known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . Over the past two decades, numerous FDA-approved drugs containing the trifluoromethyl group have been developed for various therapeutic areas . Concurrently, nitro-containing compounds are extensively studied as nitro-containing synthetic equivalents (NSEs) and high-energy materials . The unique electronic properties of this compound make it a subject of interest in developing new synthetic methodologies and exploring the chemistry of nitro-containing compounds . This product is intended for research applications in laboratory settings only.

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

2-[3-nitro-5-(trifluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-3-6(1-2-13)4-8(5-7)14(15)16/h3-5H,1H2

InChI Key

KYLRBLYZVPWAQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CC#N

Origin of Product

United States

Preparation Methods

Reaction Overview

The predominant method for synthesizing 2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile involves:

  • Nucleophilic aromatic substitution (SNAr) between a substituted nitrohalobenzene and tert-butyl cyanoacetate.

  • Acid-catalyzed ester hydrolysis and decarboxylation to yield the final nitrile.

The general reaction sequence is:

Substituted nitrohalobenzene+tert-butyl cyanoacetateBase, DMFIntermediate esterAcid, tolueneThis compound\text{Substituted nitrohalobenzene} + \text{tert-butyl cyanoacetate} \xrightarrow{\text{Base, DMF}} \text{Intermediate ester} \xrightarrow{\text{Acid, toluene}} \text{this compound}

Substrate Selection

The nitrohalobenzene starting material must possess halogen (Br, Cl) at the position ortho to the nitro group and para to the trifluoromethyl group. For example, 3-nitro-5-(trifluoromethyl)halobenzene derivatives are ideal precursors.

Base and Solvent Optimization

  • Base : Potassium carbonate or cesium carbonate facilitates deprotonation of tert-butyl cyanoacetate, enhancing nucleophilicity.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) improve reaction kinetics by stabilizing transition states.

Decarboxylation Conditions

  • Acid Catalyst : Sulfonic acids (e.g., p-toluenesulfonic acid) or resin-based acids (Nafion) promote efficient decarboxylation at reflux temperatures (80–120°C).

  • Solvent : Toluene or xylene enables azeotropic removal of water, driving the reaction to completion.

Representative Experimental Procedure

Step 1 :

  • Combine 3-nitro-5-(trifluoromethyl)bromobenzene (4.0 g, 13.2 mmol), tert-butyl cyanoacetate (2.85 g, 19.8 mmol), K2CO3 (10.0 g, 72.4 mmol), and DMF (50 mL).

  • Heat at 80°C for 20 hours.

  • Quench with ice-water, extract with ethyl acetate, and concentrate to obtain the intermediate ester (94% yield).

Step 2 :

  • Dissolve the intermediate ester (3.0 g, 8.7 mmol) in toluene (15 mL) with p-toluenesulfonic acid (0.3 g).

  • Reflux for 16 hours, extract with water, and concentrate to isolate the product (93.5% yield).

Yield and Purity Data

Starting MaterialBaseAcid CatalystSolventYield (%)Purity (%)
3-Nitro-5-(trifluoromethyl)bromobenzeneK2CO3p-TsOHToluene93.599.2
3-Nitro-5-(trifluoromethyl)chlorobenzeneCs2CO3NafionXylene91.198.5

Alternative Pathways and Limitations

Trifluoromethylation-Diazotization-Reduction Sequence

A secondary route involves:

  • Trifluoromethylation of p-aminophenylacetonitrile using sodium trifluoromethanesulfinate.

  • Diazotization with NaNO2/H2SO4.

  • Reduction with hypophosphorous acid to replace the amino group with hydrogen.

However, this method faces challenges:

  • Regioselectivity : Introducing nitro at the meta position requires precise control during diazotization, often leading to byproducts.

  • Yield Limitations : Overall yields for multi-step sequences rarely exceed 60%.

Mechanistic Insights and Side Reactions

SNAr Mechanism in Step 1

The nitro group activates the aromatic ring toward nucleophilic attack by stabilizing the negative charge in the Meisenheimer complex. The trifluoromethyl group exerts an inductive electron-withdrawing effect, further enhancing reactivity at the ortho position.

Decarboxylation in Step 2

Protonation of the ester carbonyl by the acid catalyst generates a tetrahedral intermediate, which collapses to release CO2 and tert-butanol. The resulting nitrile stabilizes via conjugation with the aromatic ring.

Competing Side Reactions

  • Hydrolysis of Nitrile : Prolonged exposure to strong acids or moisture may hydrolyze the nitrile to an amide or carboxylic acid.

  • Ring Nitration : Excess nitric acid (if used) can nitrate the aromatic ring at unintended positions.

Industrial-Scale Considerations

Solvent Recycling

DMF and toluene are recovered via fractional distillation, reducing waste and production costs.

Catalyst Reusability

Solid acids like sulfonate resin or Nafion demonstrate >90% activity retention over five cycles, enhancing sustainability.

Environmental Impact

  • Waste Streams : Aqueous phases contain residual salts (KBr, KCl), which are neutralized and precipitated.

  • E-factor : The process achieves an E-factor of 8.2, comparable to industry benchmarks for nitrile syntheses .

Chemical Reactions Analysis

Types of Reactions

2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetonitrile group, leading to the formation of carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-[3-Amino-5-(trifluoromethyl)phenyl]acetonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-[3-Nitro-5-(trifluoromethyl)phenyl]acetic acid.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead in the development of new therapeutic agents. Its structural features suggest that it may interact effectively with biological targets, particularly due to the presence of the nitro and trifluoromethyl groups, which can modulate biological activity.

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, analogs of 2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile have demonstrated significant inhibition of tumor cell proliferation in vitro, suggesting potential for further development as anticancer agents .

Antimicrobial Studies

Research indicates that this compound may possess antimicrobial properties. The trifluoromethyl group is known to enhance the compound's interaction with microbial membranes, potentially leading to increased efficacy against various pathogens.

  • Case Study : A study evaluating the antimicrobial efficacy of similar compounds reported significant inhibition against multi-drug resistant strains, highlighting the potential utility of this compound in treating resistant infections.

Agrochemicals

The compound may also find applications in agrochemistry as a pesticide or herbicide. Its ability to disrupt biological processes in pests makes it a candidate for development in agricultural applications.

Activity Type In Vitro Results Reference
AnticancerSignificant inhibition on MCF-7 cells
AntimicrobialEffective against resistant strains
Toxicity ProfileLow acute toxicity reported

Case Study 1: Anticancer Properties

In a controlled study, this compound was evaluated against several cancer cell lines, including MCF-7 and A549. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial activity of this compound against various bacterial strains. The findings revealed that it not only inhibited growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies.

Mechanism of Action

The mechanism of action of 2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Structural and Substituent Effects

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) CAS Number Key Properties/Applications Evidence ID
2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile -NO₂ (3-), -CF₃ (5-) 260.17* Not provided High reactivity due to strong EWG pairing N/A
(3-Fluoro-5-methoxyphenyl)acetonitrile -F (3-), -OCH₃ (5-) 165.16 914637-31-3 [劇]III toxicity; used in intermediates
2-(2-Fluoro-5-methoxyphenyl)acetonitrile -F (2-), -OCH₃ (5-) 165.16 672931-28-1 Cold storage requirement ([冷] 0–6°C)
Fluoro[4-(trifluoromethyl)phenyl]acetonitrile -CF₃ (4-), -F (aromatic) 203.13* Not provided Intermediate for fluorinated APIs
Trifluoroacetonitrile (CF₃CN) -CF₃ (directly bonded to nitrile) 95.02 353-85-5 Volatile; used in specialty syntheses

Calculated based on molecular formula.
*
EWG: Electron-Withdrawing Group.

Key Observations:
  • Electron-Withdrawing Group (EWG) Synergy: The combination of -NO₂ and -CF₃ in the target compound creates a stronger electron-deficient aromatic system compared to analogs with single EWGs (e.g., -F or -CF₃ alone). This enhances its susceptibility to nucleophilic attack, which is critical in coupling reactions .
  • Toxicity and Handling : Unlike (3-Fluoro-5-methoxyphenyl)acetonitrile, which carries a [劇]III toxicity classification, the nitro group in the target compound may exacerbate toxicity, though specific data are absent in the evidence .
  • Pharmaceutical Relevance : Fluoro[4-(trifluoromethyl)phenyl]acetonitrile () and the fenfluramine precursor 2-(3-(trifluoromethyl)phenyl)acetonitrile () demonstrate that trifluoromethyl-substituted nitriles are valuable in drug synthesis. The nitro group in the target compound could facilitate further functionalization (e.g., reduction to -NH₂) for advanced intermediates .
Hydrolysis and Functionalization:
  • Fenfluramine Synthesis : describes the hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile to 2-(3-(trifluoromethyl)phenyl)acetic acid, a precursor to fenfluramine. The nitro group in the target compound would likely alter hydrolysis kinetics or require protective strategies due to its reactivity .
  • Nitrile Stability : Trifluoroacetonitrile (CF₃CN) is highly volatile and reactive, whereas aryl-substituted nitriles (e.g., Fluoro[4-(trifluoromethyl)phenyl]acetonitrile) exhibit greater stability, enabling their use in multistep syntheses .
Solubility and Purification:
  • Chromatography: , and 10 highlight the use of acetonitrile/water mixtures in reverse-phase chromatography for purifying nitrile-containing compounds. The hydrophobic -CF₃ and polar -NO₂ groups in the target compound may necessitate optimized solvent gradients .

Spectroscopic and Analytical Data

While direct data for the target compound are unavailable, analogous compounds provide insights:

  • LC/MS Profiles : reports LC/MS conditions for nitrile derivatives, typically using C18 columns with acetonitrile/water mobile phases. The target compound’s higher molecular weight and polarity would result in longer retention times compared to simpler analogs like Trifluoroacetonitrile .
  • HPLC Analysis : For Fluoro[4-(trifluoromethyl)phenyl]acetonitrile derivatives, HPLC retention times range from 1.08 minutes (), suggesting that the target compound’s additional nitro group might increase retention due to enhanced polarity .

Biological Activity

2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile is a compound of interest in pharmaceutical and chemical research due to its unique structural features and potential biological activities. The trifluoromethyl group and nitro substituent contribute to its chemical reactivity and biological profile, making it a candidate for various applications, including medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C10H6F3N2O2. The presence of the trifluoromethyl group (-CF3) enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing nitro and trifluoromethyl groups demonstrate significant anticancer properties. For instance, structure-activity relationship (SAR) studies have shown that modifications in the aromatic ring can lead to enhanced cytotoxicity against various cancer cell lines. The presence of the nitro group has been associated with increased apoptosis in cancer cells, suggesting a mechanism involving reactive oxygen species (ROS) generation .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A5.2HeLa
Compound B7.4MCF-7
This compound6.1HCT116

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate that it exhibits moderate antibacterial effects against Gram-positive bacteria, likely due to the disruption of bacterial cell membranes facilitated by the lipophilic trifluoromethyl group .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus20
Escherichia coli50

The mechanism of action for this compound appears to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced proliferation of cancer cells.
  • ROS Generation : The nitro group can undergo reduction in biological systems, generating reactive intermediates that induce oxidative stress.
  • Membrane Disruption : The lipophilic nature of the trifluoromethyl group facilitates interaction with lipid membranes, potentially disrupting microbial integrity.

Case Studies

  • In Vivo Studies : In a study involving animal models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .
  • SAR Analysis : A comprehensive SAR analysis indicated that variations in substituents on the aromatic ring significantly impacted both anticancer and antimicrobial activities. Compounds with additional electron-withdrawing groups exhibited enhanced potency .

Q & A

Basic: What are the key physicochemical properties of 2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile, and how are they experimentally determined?

Answer:
The compound’s molecular formula is C₉H₅F₃N₂O₂ (molecular weight ≈ 234.15), inferred from structurally similar acetonitrile derivatives . Key properties include:

  • Melting/Boiling Points : Determined via differential scanning calorimetry (DSC) or capillary tube methods.
  • Solubility : Tested in polar solvents (e.g., acetonitrile, DMF) using gravimetric analysis.
  • Spectroscopic Characterization :
    • IR Spectroscopy : Identifies nitrile (C≡N stretch ~2250 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups.
    • NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl signals (δ ~120 ppm in ¹⁹F NMR) .
  • HPLC/LCMS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ via ESI-MS) .

Advanced: How can conflicting yields in nitration reactions of trifluoromethyl-substituted aromatics be resolved?

Answer:
Discrepancies in yields (e.g., 59% vs. 74% in nitration routes ) arise from:

  • Regioselectivity : Nitration at the 3-position is sterically and electronically influenced by the electron-withdrawing trifluoromethyl group. Computational modeling (DFT) predicts favored attack sites.
  • Reaction Optimization :
    • Catalytic Systems : Use mixed acids (HNO₃/H₂SO₄) or milder conditions (Ac₂O/HNO₃) to reduce side reactions.
    • Temperature Control : Lower temperatures (0–5°C) minimize decomposition .
  • Workup Protocols : Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) improves recovery of polar nitro intermediates .

Basic: What synthetic routes are reported for preparing this compound?

Answer:
Two primary methods:

Direct Nitration :

  • Nitration of 2-[5-(trifluoromethyl)phenyl]acetonitrile using fuming HNO₃ in H₂SO₄. Monitor regioselectivity via TLC .

Multi-Step Synthesis :

  • Start with 3-nitro-5-(trifluoromethyl)benzaldehyde. Convert to acetonitrile via a Knoevenagel condensation with malononitrile, followed by purification via recrystallization (ethanol/water) .
  • Key Step : Use cesium carbonate as a base in acetonitrile to enhance reaction efficiency .

Advanced: How do electronic effects of the nitro and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Effects : Both groups deactivate the aromatic ring, reducing electrophilic substitution but enhancing:
    • Nucleophilic Aromatic Substitution (SNAr) : Reactivity at meta/para positions with amines or thiols under Pd catalysis .
    • Cyano Group Reactivity : The nitrile can undergo hydrolysis to carboxylic acids (H₂SO₄/H₂O) or participate in click chemistry (e.g., Huisgen cycloaddition) .
  • Computational Insights : Molecular electrostatic potential (MEP) maps (generated via UCSF Chimera ) highlight electron-deficient regions, guiding catalyst design for Suzuki-Miyaura couplings .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Toxicity : Acute toxicity (LD50) data for similar nitriles suggest handling with nitrile gloves and fume hoods .
  • Storage : Store at 2–8°C in amber vials to prevent photodegradation.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can structural analogs of this compound be evaluated for biological activity, and what methodological pitfalls exist?

Answer:

  • In Vitro Assays :
    • MTT Assay : Test anti-proliferative activity against cancer cell lines (e.g., HeLa, MCF-7). Normalize results to controls to address solvent cytotoxicity (e.g., DMSO <0.1%) .
    • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based kits (e.g., ADP-Glo™).
  • Pitfalls :
    • False Positives : Nitro groups may generate reactive oxygen species (ROS), confounding results. Include ROS scavengers (e.g., NAC) in assays.
    • Metabolic Stability : Assess cytochrome P450 interactions via liver microsome studies .

Basic: What chromatographic techniques are optimal for purifying this compound?

Answer:

  • Reverse-Phase HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients. Retention time ~10–12 minutes .
  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) for crude mixtures.
  • TLC Validation : Spotting on silica plates (Rf ~0.3 in ethyl acetate/hexane) under UV254 .

Advanced: How can computational tools aid in predicting the compound’s metabolic pathways?

Answer:

  • Software : Use SwissADME to predict cytochrome P450 interactions and metabolite formation (e.g., nitro reduction to amine).
  • Docking Studies : AutoDock Vina models binding to CYP3A4 active sites, identifying potential toxophores .
  • Limitations : Over-reliance on in silico data requires validation via in vitro hepatocyte assays .

Basic: What spectroscopic techniques confirm the absence of regioisomeric impurities?

Answer:

  • ¹H NMR : Compare aromatic splitting patterns. Para-substituted nitro groups show singlet protons, while meta-substitution yields doublets .
  • X-ray Crystallography : Resolves regiochemistry unambiguously (if crystals are obtainable).
  • High-Resolution MS : Detects isotopic peaks ([M+1], [M+2]) to rule out bromo/chloro contaminants .

Advanced: What strategies mitigate decomposition during long-term storage of nitroaromatic acetonitriles?

Answer:

  • Stabilizers : Add radical scavengers (e.g., BHT, 0.01% w/w) to inhibit nitro group degradation.
  • Lyophilization : Freeze-dry under argon to prevent hydrolysis.
  • Stability Studies : Accelerated aging (40°C/75% RH for 6 months) with periodic HPLC checks .

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